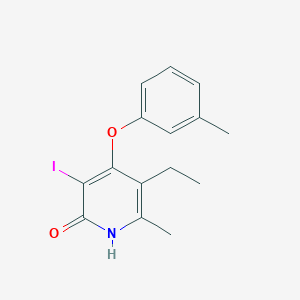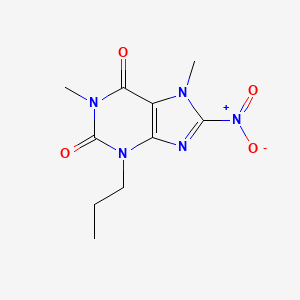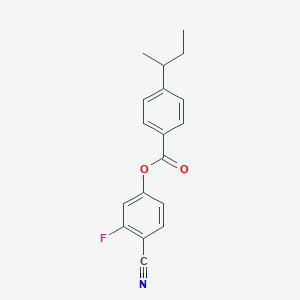
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate is an organic compound with a unique structure that includes a cyano group, a fluorine atom, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate typically involves the esterification of 4-cyano-3-fluorophenol with 4-(butan-2-yl)benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The benzylic position can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Amides or thioethers.
Hydrolysis: 4-Cyano-3-fluorophenol and 4-(butan-2-yl)benzoic acid.
Oxidation: Benzoic acid derivatives.
Applications De Recherche Scientifique
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate has several applications in scientific research:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and other advanced materials.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Analytical Chemistry: It can serve as a reference compound in chromatographic and spectroscopic analyses.
Mécanisme D'action
The mechanism of action of 4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorine groups can enhance binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate: This compound has a similar structure but with a cyclohexyl group instead of a butyl group.
4-Cyano-3-fluorophenyl 4-pentylbenzoate: This compound differs by having a pentyl group instead of a butyl group.
Uniqueness
4-Cyano-3-fluorophenyl 4-(butan-2-yl)benzoate is unique due to the presence of the butan-2-yl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in designing materials or drugs with specific desired properties.
Propriétés
Numéro CAS |
143995-50-0 |
|---|---|
Formule moléculaire |
C18H16FNO2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(4-cyano-3-fluorophenyl) 4-butan-2-ylbenzoate |
InChI |
InChI=1S/C18H16FNO2/c1-3-12(2)13-4-6-14(7-5-13)18(21)22-16-9-8-15(11-20)17(19)10-16/h4-10,12H,3H2,1-2H3 |
Clé InChI |
VLNJHORXGWWCHB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



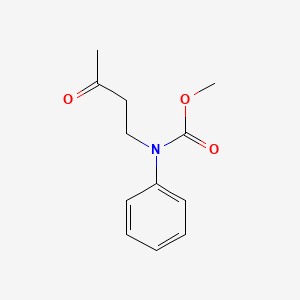
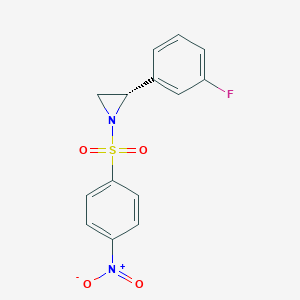
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)

![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
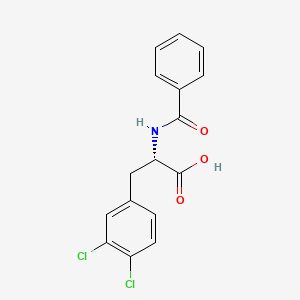
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
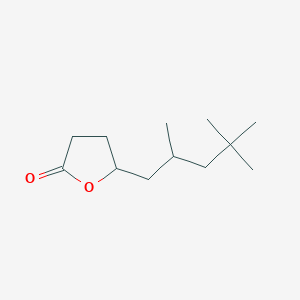
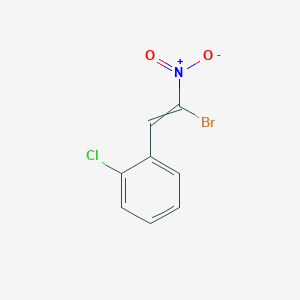
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
